

Application Notes: BP Light 650 for Immunofluorescence Microscopy

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Compound of Interest

Compound Name: *BP Light 650 carboxylic acid*

Cat. No.: *B15557303*

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Audience: Researchers, scientists, and drug development professionals.

Introduction

BP Light 650 is a high-performance, far-red fluorescent dye designed for labeling proteins, particularly antibodies, for use in fluorescence imaging applications.^[1] Its vibrant fluorescence, high extinction coefficient, and emission in the far-red spectrum make it an excellent choice for immunofluorescence microscopy, especially for multiplexing experiments where minimizing spectral overlap is crucial. BP Light 650 is presented as a superior alternative to other common far-red dyes like Alexa Fluor™ 647 and Cy5™.^{[2][3]} These application notes provide detailed protocols for antibody conjugation and immunofluorescence staining using BP Light 650.

Specifications and Performance Data

BP Light 650 offers exceptional spectroscopic properties, contributing to its brightness and suitability for sensitive detection. The key quantitative data are summarized below.

Table 1: Spectroscopic Properties of BP Light 650

Property	Value	Reference
Excitation Maximum (λ_{ex})	654 nm	[1]
Emission Maximum (λ_{em})	672 nm	[1]
Extinction Coefficient	250,000 $\text{cm}^{-1}\text{M}^{-1}$	[1]
Recommended Laser Line	633 nm, 635 nm, or 650 nm	[3]
Recommended Emission Filter	660 - 700 nm Long Pass	

| Solubility | Water, Methanol, DMF, DMSO |[1] |

Table 2: Comparison with Common Far-Red Fluorophores

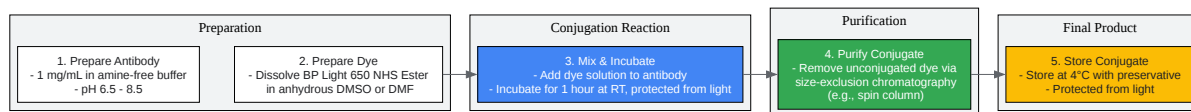
Fluorophore	Excitation Max (nm)	Emission Max (nm)	Extinction Coefficient ($\text{cm}^{-1}\text{M}^{-1}$)	Notes
BP Light 650	654	672	250,000	Bright, photostable dye.[1][3]
Alexa Fluor™ 647	~650	~668	270,000	A commonly used, bright far-red dye.

| Cy5™ | ~649 | ~670 | 250,000 | Prone to photobleaching and sensitivity to ozone. |

Experimental Protocols

Protocol 1: Antibody Conjugation with BP Light 650 NHS Ester

This protocol describes the covalent labeling of an antibody with BP Light 650 NHS (N-Hydroxysuccinimide) ester, which reacts with primary amines (e.g., lysine residues) on the antibody.



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Diagram 1: Workflow for conjugating antibodies with BP Light 650 NHS Ester.

Materials:

- Purified antibody (1-2 mg/mL recommended)
- BP Light 650 NHS Ester
- Amine-free buffer (e.g., 1X PBS, HEPES, MES) at pH 6.5-8.5[4]
- Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
- Size-exclusion chromatography column (e.g., spin column) for purification
- Storage buffer (e.g., PBS with 0.1% BSA and 0.02% sodium azide)

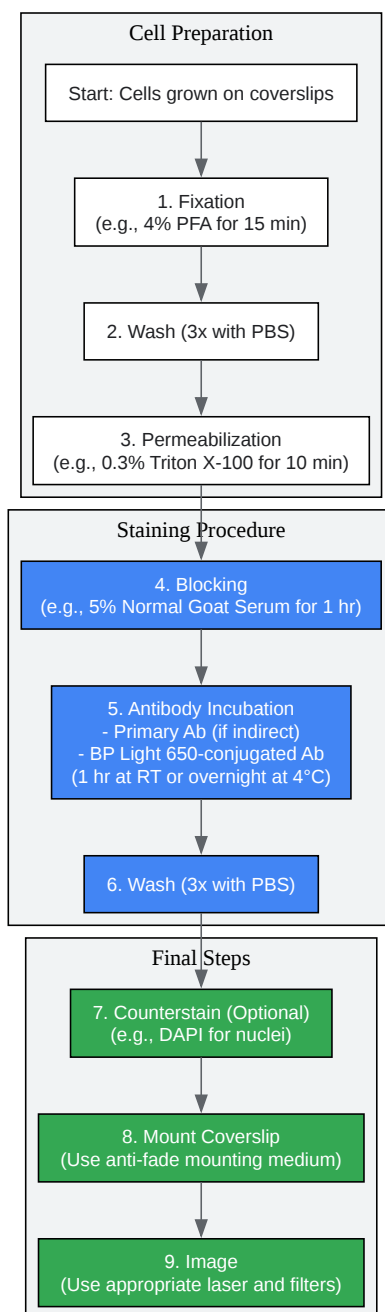
Methodology:

- Antibody Preparation:
 - Ensure the antibody is in an amine-free buffer (e.g., PBS, HEPES, MOPS) at a pH between 6.5 and 8.5.[4]
 - Common additives like sodium azide (0.02-0.1%) or BSA (0.1-0.5%) generally do not interfere with the conjugation.[4]
 - The recommended antibody concentration is 1 mg/mL.[4] If the concentration is below 0.5 mg/mL, it should be concentrated first.[4]
- Dye Preparation:

- Immediately before use, dissolve the BP Light 650 NHS ester in a small amount of anhydrous DMSO or DMF.
- Conjugation Reaction:
 - Determine the optimal molar ratio of dye to antibody. A starting point of 8-12 moles of dye per mole of antibody is common.
 - Add the calculated amount of dissolved dye to the antibody solution while gently vortexing.
 - Incubate the reaction for 1 hour at room temperature, protected from light.
- Purification:
 - Separate the BP Light 650-conjugated antibody from the unconjugated free dye.
 - Use a size-exclusion spin column equilibrated with your desired storage buffer. Follow the manufacturer's instructions for the column.
- Storage:
 - Store the purified conjugate at 4°C, protected from light. For long-term storage, consider adding a preservative like sodium azide and a protein stabilizer like BSA.

Protocol 2: Immunofluorescence Staining of Cultured Cells

This protocol provides a general workflow for staining fixed and permeabilized cultured cells using a BP Light 650-conjugated primary or secondary antibody.



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Diagram 2: General workflow for immunofluorescence staining of cultured cells.

Materials:

- Cells cultured on glass coverslips or chamber slides.
- Phosphate-Buffered Saline (PBS).

- Fixation Buffer: 4% Paraformaldehyde (PFA) in PBS.
- Permeabilization Buffer: 0.3% Triton™ X-100 in PBS.
- Blocking Buffer: 1X PBS / 5% normal goat serum / 0.3% Triton™ X-100.[5]
- Antibody Dilution Buffer: 1X PBS / 1% BSA / 0.3% Triton™ X-100.[5]
- BP Light 650-conjugated antibody (primary or secondary).
- Nuclear counterstain (e.g., DAPI).
- Anti-fade mounting medium.

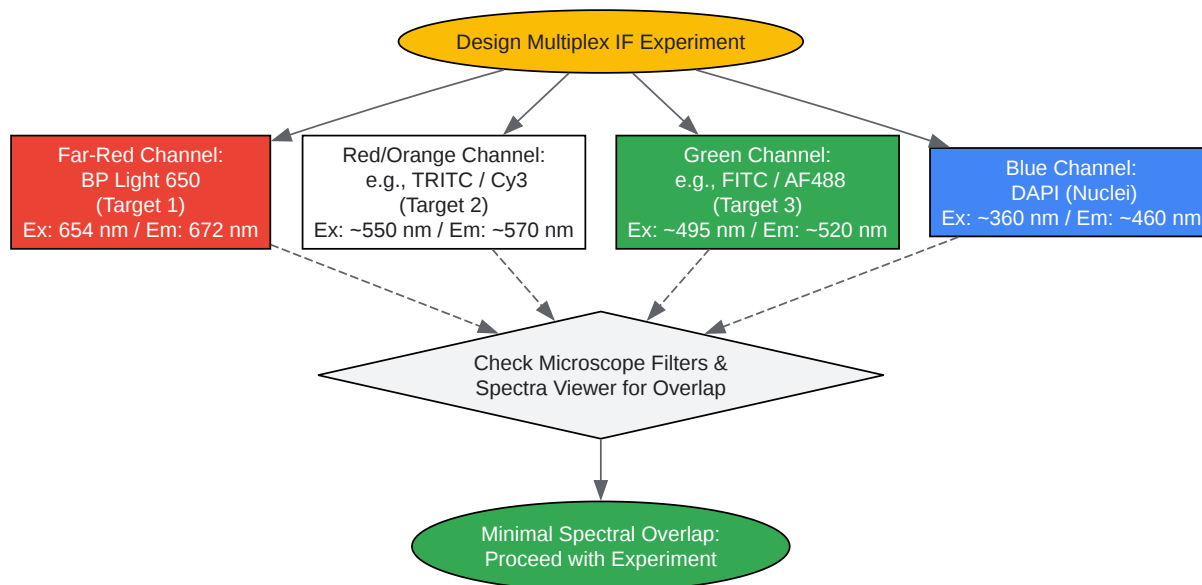
Methodology:

- Cell Fixation:
 - Aspirate the culture medium and rinse cells once with PBS.
 - Fix the cells by adding 4% PFA in PBS and incubating for 15 minutes at room temperature.[5]
 - Rinse the cells three times with PBS for 5 minutes each.[5]
- Permeabilization (for intracellular targets):
 - Incubate the fixed cells with Permeabilization Buffer for 10 minutes at room temperature.
 - Rinse three times with PBS.
- Blocking:
 - Incubate the cells with Blocking Buffer for 60 minutes at room temperature to reduce non-specific antibody binding.[5]
- Antibody Incubation:

- Dilute the BP Light 650-conjugated antibody in the Antibody Dilution Buffer. The optimal dilution should be determined by titration.
- Aspirate the blocking solution and apply the diluted antibody.
- Incubate for 1 hour at room temperature or overnight at 4°C in a humidified chamber, protected from light.^{[5][6]}
- Washing:
 - Aspirate the antibody solution and wash the cells three times with PBS for 5 minutes each. Keep the samples protected from light from this point forward.
- Counterstaining (Optional):
 - If desired, incubate with a nuclear counterstain like DAPI according to the manufacturer's protocol.
 - Rinse briefly with PBS.
- Mounting and Imaging:
 - Mount the coverslip onto a glass slide using a drop of anti-fade mounting medium.
 - Seal the edges with nail polish and allow it to dry.
 - Image the sample using a fluorescence microscope equipped with appropriate lasers (e.g., 633 nm or 647 nm) and emission filters for BP Light 650.

Guidelines for Multicolor Imaging

The far-red emission of BP Light 650 makes it ideal for multiplexing. When designing a multicolor experiment, carefully select fluorophores with minimal spectral overlap.



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Diagram 3: Logic for selecting fluorophores for multiplexing with BP Light 650.

- Blue Channel: Use DAPI (Em: ~460 nm) for nuclear staining.
- Green Channel: Use a bright, photostable dye like Alexa Fluor 488 (Em: ~519 nm) for a high-abundance target.
- Red/Orange Channel: Use a dye like TRITC or Cy3 (Em: ~570 nm) for a third target.
- Far-Red Channel: Use BP Light 650 (Em: 672 nm) for your target of interest, often reserved for the least abundant antigen due to the high sensitivity of detectors in this range.

Always check the spectral profiles of your chosen dyes using an online spectra viewer to ensure compatibility with your microscope's specific lasers and filter sets.[7]

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